2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide

mGluR5 antagonist thiazole-4-carboxamide structure–activity relationship

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide is a synthetic small molecule belonging to the pyrazole–thiazole carboxamide class, a scaffold frequently explored in kinase inhibitor and fungicide discovery programs due to the privileged nature of both heterocycles. The compound features a 2-methylthiazole core, a 5-phenyl substituent, and a carboxamide linkage to a 1-methylpyrazol-4-yl moiety, distinguishing it from more extensively characterized analogs that possess anilino, amino, or halogenated phenyl groups at position 5 or an oxazole replacement of the thiazole ring.

Molecular Formula C15H14N4OS
Molecular Weight 298.4 g/mol
Cat. No. B11033713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide
Molecular FormulaC15H14N4OS
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C
InChIInChI=1S/C15H14N4OS/c1-10-17-13(14(21-10)11-6-4-3-5-7-11)15(20)18-12-8-16-19(2)9-12/h3-9H,1-2H3,(H,18,20)
InChIKeyHEHXEOLSGJGSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide – Procurement-Relevant Structural Profile


2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide is a synthetic small molecule belonging to the pyrazole–thiazole carboxamide class, a scaffold frequently explored in kinase inhibitor and fungicide discovery programs due to the privileged nature of both heterocycles [1]. The compound features a 2-methylthiazole core, a 5-phenyl substituent, and a carboxamide linkage to a 1-methylpyrazol-4-yl moiety, distinguishing it from more extensively characterized analogs that possess anilino, amino, or halogenated phenyl groups at position 5 or an oxazole replacement of the thiazole ring [2]. However, no peer-reviewed publication, granted patent, or authoritative database currently provides pharmacological, physicochemical, or selectivity data for this precise compound, placing the procurement decision in a data-sparse environment.

Compound Class Pyrazole–thiazole carboxamide scaffold Privileged scaffold in kinase inhibitor and fungicide discovery programs
Structural Distinction 5-phenyl-2-methylthiazole core with pyrazol-4-yl carboxamide linkage Differs from 5-anilino, oxazole-replaced, and pyrazol-3-yl analogs
Data Environment No disclosed pharmacological or physicochemical data Procurement decision rests on structural inference and class-level precedent

Why In-Class Substitution of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide Carries Unquantified Risk


Within the pyrazole–thiazole carboxamide family, minor structural modifications produce drastic shifts in target affinity, selectivity, and ADMET properties. For instance, converting the thiazole to an oxazole and introducing a 2-methylpyridine group was required to reduce CYP inhibition in IRAK4 inhibitors, while replacing a distal thiazole with a phenyl group abolished NADH-dependent ribose conjugation in a related chemotype [1][2]. In the PDGFR pyrazolothiazole carboxamide series, the nature and position of substituents on both the pyrazole N1 and the thiazole C5 positions dictate kinase selectivity profiles [3]. Because 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide has no disclosed structure–activity relationship data, substituting it with a seemingly similar analog (e.g., 5-(3-fluorophenyl) or 5-anilino derivatives) cannot be assumed to preserve target engagement, off-target liability, or physicochemical behavior. The absence of comparative data itself constitutes the strongest argument against generic substitution without empirical validation.

1
C5 substituent connectivity alters pharmacophoric geometry

Replacing the 5-phenyl C–C bond with a 5-anilino C–NH linkage eliminates an H-bond donor and shifts the thiazole-aryl dihedral angle. Functional equivalence cannot be assumed without experimental confirmation.

2
Pyrazole regioisomerism determines kinase binding vector

Pyrazol-4-yl carboxamide connectivity differs from the more common pyrazol-3-yl attachment. Even when a 4-yl regioisomer engages kinases, thiazole C5 substituent identity is a known potency determinant.

3
Absence of comparative data prevents substitution assessment

No head-to-head enzymatic, cellular, or physicochemical data exist relative to disclosed pyrazole–thiazole carboxamide analogs. Substitution without empirical validation introduces unquantified risk.

Quantitative Differentiation Evidence for 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide – Comparator-Anchored Analysis


Structural Uniqueness: 5-Phenyl vs. 5-Anilino Substitution in Thiazole-4-Carboxamide mGluR5 Antagonists

The target compound bears a 5-phenyl substituent directly attached to the thiazole core, contrasting with the 5-anilino (NH–aryl) motif prevalent in the mGluR5 antagonist patent series exemplified by 5-(2,5-difluoroanilino)-2-methyl-N-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide and related analogs [1]. In that series, the anilino NH acts as a hydrogen-bond donor, and its substitution pattern on the aryl ring (e.g., 2,5-difluoro, 3-cyano-5-fluoro, 3-hydroxymethyl) modulates mGluR5 affinity. Replacing the anilino linker with a direct C–C phenyl attachment eliminates the H-bond donor, removes the electronic influence of the anilino substituents, and alters the dihedral angle between the thiazole and the aryl ring, which is predicted to produce a distinct pharmacophoric geometry. However, no quantitative mGluR5 activity data exist for the target compound to confirm the magnitude of this differentiation.

5-Phenyl vs. 5-Anilino Substitution
Structural context
Target: 5-phenyl, C–C bond, no H-bond donor at linker.
Comparator: 5-(2,5-difluoroanilino), C–NH bond, NH H-bond donor, aryl ring electron-withdrawn.
Qualitative structural difference only No comparative IC50 or Ki available
mGluR5 pharmacophore geometry may shift with linker change.
Data to verify. Functional equivalence unsupported without experimental confirmation.
mGluR5 antagonist thiazole-4-carboxamide structure–activity relationship

Regioisomeric Distinction: 1-Methylpyrazol-4-yl vs. 1-Methylpyrazol-3-yl Amide Orientation

The target compound features a carboxamide linkage at the pyrazole 4-position, whereas the structurally closest disclosed analogs in the mGluR5 and Pim kinase inhibitor series predominantly use the pyrazol-3-yl attachment [1]. In pyrazole-based kinase inhibitors, the regioisomeric attachment point dictates the vector of the amide substituent relative to the hinge-binding heterocycle. For example, GDC-0339, a potent pan-Pim kinase inhibitor (Pim1 Ki = 0.03 nM), employs a pyrazol-4-yl carboxamide with a 5-amino-2-(2,6-difluorophenyl)thiazole core [1]. The target compound shares the pyrazol-4-yl connectivity but differs at the thiazole C5 substituent (phenyl vs. 2,6-difluorophenyl) and lacks the C5 amino group. No head-to-head enzymatic or cellular data are available to quantify the impact of this C5 divergence on Pim kinase inhibition.

Pyrazol-4-yl vs. Pyrazol-3-yl Regioisomerism
Cross-study comparable
Target: Pyrazol-4-yl carboxamide, thiazole C5 = phenyl, no C5 amino group.
Comparator (GDC-0339): Pyrazol-4-yl, thiazole C5 = 2,6-difluorophenyl with amino; Pim1 Ki = 0.03 nM.
Target activity unknown C5 substituent divergence
Regioisomeric attachment may support kinase engagement, but C5 identity remains a potency determinant.
No assumption about kinase activity is warranted without target-compound data.
pyrazole regioisomerism kinase inhibitor binding mode

Fungicidal Activity Landscape: Pyrazole–Thiazole Carboxamide Class-Level vs. Target Compound Data Gap

The pyrazole–thiazole carboxamide scaffold has demonstrated promising fungicidal activity in multiple studies. Hao et al. (2021) reported several analogs with EC50 values against Botrytis cinerea and other phytopathogens, while a related 1H-pyrazole-5-carboxamide series containing a phenyl thiazole moiety showed potent activity against Erysiphe graminis [1]. However, the target compound was not among those synthesized or tested. The closest structural match in the fungicide literature is a 1H-pyrazole-5-carboxamide (rather than 4-carboxamide) bearing a phenyl thiazole, representing a regioisomeric and connectivity difference that precludes direct quantitative comparison. No EC50, MIC, or inhibition zone data exist for the target compound against any fungal strain.

Fungicidal Activity Landscape
Class-level inference
Scaffold class shows activity against Erysiphe graminis and Botrytis cinerea.
Target compound: no fungicidal assay data available.
Untested regioisomer Cannot infer from 5-carboxamide analogs
Scaffold precedent does not predict target-compound activity.
Data to verify. 4-carboxamide regioisomer and 5-phenyl substitution are untested combinations.
fungicide pyrazole–thiazole carboxamide Erysiphe graminis

Physicochemical Property Gap: Absence of Solubility, logP, and Stability Data vs. Drug-Like Analogs

No experimentally measured or computationally validated physicochemical properties (aqueous solubility, logP/logD, pKa, plasma protein binding, metabolic stability) are publicly available for the target compound. In contrast, structurally related thiazole-4-carboxamide IRAK4 inhibitors such as AS2444697 (an oxazole derivative with a pyrazol-4-yl carboxamide) have comprehensive DMPK characterization, including CYP inhibition profiles, metabolic stability in liver microsomes, and oral bioavailability in rodents [1]. The target compound's 5-phenyl substituent is more lipophilic than the oxazole-pyridine system of AS2444697, suggesting potentially higher logP and lower aqueous solubility, but this remains speculative without experimental confirmation. This data vacuum prevents any procurement decision based on developability criteria.

Physicochemical Property Gap
Data to verify
No experimental solubility, logP, pKa, metabolic stability, or permeability data available.
Comparator AS2444697 (oxazole analog) has full DMPK characterization.
Target DMPK profile entirely unknown Speculative logP increase from 5-phenyl
Developability assessment is unsupported without basic physicochemical data.
Formulation, dosing, and assay compatibility remain entirely unknown.
physicochemical properties drug-likeness ADMET

Application Scenarios for 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide Based on Structural Inference and Data Limitations


Exploratory Kinase Selectivity Profiling Against Structurally Characterized Pyrazolothiazole Carboxamide Chemotypes

Given the established precedent of pyrazol-4-yl thiazole carboxamides as Pim kinase (GDC-0339, Ki = 0.03 nM for Pim1) and PDGFR inhibitors [1], this compound could be submitted to broad kinase selectivity panels to determine whether the 5-phenyl substitution confers a unique selectivity fingerprint relative to the 5-(2,6-difluorophenyl) or 5-anilino analogs. The pyrazol-4-yl (rather than pyrazol-3-yl) connectivity aligns with the Pim kinase pharmacophore, but the absence of a C5 amino group and the presence of a 5-phenyl ring represent an untested combination that may yield novel selectivity. Results from such profiling would generate the first quantitative differentiation data for this compound.

CYP Induction Liability Assessment in IRAK4/TLR Signaling Pathways

The IRAK4 inhibitor program demonstrated that the thiazole–pyrazole carboxamide core can be a source of CYP1A2 induction liability [1]. The target compound, with its thiazole (rather than oxazole) heterocycle and lack of the branched alkyl/heterocyclyl substituents that mitigated CYP induction in AS2444697, represents a structurally distinct probe for evaluating how the 5-phenyl-2-methylthiazole motif affects CYP induction. Comparative CYP1A2 induction assays against AS2444697 (low induction) would provide actionable structure–property relationship data.

Agrochemical Fungicide Screening in Pyrazole–Thiazole Carboxamide Series Expansion

The pyrazole–thiazole carboxamide class has demonstrated fungicidal activity against Erysiphe graminis and Botrytis cinerea [1]. This compound, as a pyrazole-4-carboxamide regioisomer with a 5-phenylthiazole core, extends the chemical space beyond the published 5-carboxamide derivatives. Procurement for in vitro mycelial growth inhibition assays and in vivo pot trials would establish its place within the class structure–activity relationship and determine whether the 4-carboxamide regioisomer offers any potency, spectrum, or resistance-profile advantages.

Application
Selection Property
Validation Focus
Exploratory kinase selectivity profiling
Pyrazol-4-yl carboxamide scaffold precedent in Pim/PDGFR chemotypes
Broad kinase panel screening to establish selectivity fingerprint for 5-phenyl motif
CYP induction liability assessment
Thiazole core vs. oxazole comparator in IRAK4 inhibitor series
CYP1A2 induction assay against low-induction analog AS2444697
Agrochemical fungicide screening
Pyrazole–thiazole carboxamide scaffold with demonstrated class-level activity
In vitro mycelial growth inhibition and in vivo pot trials to establish regioisomer SAR
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